Cas no 1029033-63-3 (but-3-ene-1-amine hydrobromide)

But-3-ene-1-amine hydrobromide is a hydrobromide salt derivative of but-3-ene-1-amine, featuring a reactive terminal alkene group and a primary amine functionality. This compound is useful in organic synthesis, particularly in Michael addition reactions, nucleophilic substitutions, and as a building block for pharmaceuticals and agrochemicals. The hydrobromide salt form enhances stability and solubility in polar solvents, facilitating handling and storage. Its unsaturated structure allows for further functionalization, making it a versatile intermediate in the development of more complex molecules. The product is typically characterized by high purity, ensuring consistent performance in synthetic applications. Proper storage under anhydrous conditions is recommended to maintain integrity.
but-3-ene-1-amine hydrobromide structure
1029033-63-3 structure
Product Name:but-3-ene-1-amine hydrobromide
CAS No:1029033-63-3
MF:C4H10BrN
MW:152.032900333405
CID:2864195
Update Time:2025-05-19

but-3-ene-1-amine hydrobromide Chemical and Physical Properties

Names and Identifiers

    • but-3-ene-1-amine hydrobromide
    • Inchi: 1S/C4H9N.BrH/c1-2-3-4-5;/h2H,1,3-5H2;1H
    • InChI Key: NLWBBWRTJLAOEZ-UHFFFAOYSA-N
    • SMILES: C(CN)C=C.Br

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Additional information on but-3-ene-1-amine hydrobromide

Introduction to But-3-ene-1-amine Hydrobromide (CAS No. 1029033-63-3)

But-3-ene-1-amine Hydrobromide, identified by its Chemical Abstracts Service (CAS) number 1029033-63-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, derived from the amine functional group and characterized by its hydrobromide salt form, has garnered attention due to its versatile applications in synthetic chemistry and potential therapeutic uses. The molecular structure of this compound, featuring a branched alkene backbone with an amine substituent, makes it a valuable intermediate in the synthesis of more complex molecules.

The chemical properties of But-3-ene-1-amine Hydrobromide are influenced by its hydrobromide salt form, which enhances its solubility in polar solvents and stabilizes its amine group. This stability is crucial for its role in various chemical reactions, particularly in nucleophilic substitution and condensation reactions where the amine group can act as a nucleophile. The presence of the double bond in the butene chain also allows for further functionalization via reactions such as hydrogenation, oxidation, or polymerization, making it a versatile building block in organic synthesis.

In recent years, But-3-ene-1-amine Hydrobromide has been explored for its potential applications in pharmaceutical development. Its structural motif is reminiscent of several bioactive molecules, suggesting that it could serve as a precursor or analog in drug design. For instance, derivatives of this compound have been investigated for their possible roles in modulating enzyme activity or interacting with biological targets. The hydrobromide salt form also facilitates easier handling and formulation, which is essential for preclinical and clinical studies.

One of the most intriguing aspects of But-3-ene-1-amine Hydrobromide is its reactivity and the range of derivatives that can be synthesized from it. Researchers have utilized this compound to develop novel heterocyclic compounds, which are known for their broad spectrum of biological activities. The amine group can be further modified to introduce other functional groups such as carboxylic acids, aldehydes, or ketones, expanding the synthetic possibilities. Additionally, the alkene moiety can undergo cross-coupling reactions like Suzuki or Heck couplings, enabling the introduction of aryl or vinyl groups into the molecule.

The pharmaceutical industry has shown particular interest in But-3-ene-1-amine Hydrobromide due to its potential as a scaffold for drug discovery. Computational studies have predicted that certain derivatives of this compound may exhibit inhibitory effects on specific enzymes or receptors involved in metabolic pathways relevant to diseases such as cancer or inflammation. While these findings are still preliminary, they highlight the compound's promise as a starting point for developing new therapeutic agents.

From a synthetic chemistry perspective, But-3-ene-1-amine Hydrobromide offers unique advantages as an intermediate. Its reactivity allows for efficient construction of complex molecular frameworks, which is crucial for creating molecules with specific biological activities. The hydrobromide salt form also simplifies purification and isolation processes, ensuring high yields and purity levels necessary for downstream applications.

In conclusion, But-3-ene-1-amine Hydrobromide (CAS No. 1029033-63-3) is a multifaceted compound with significant potential in both academic research and industrial applications. Its structural features make it an excellent candidate for further chemical modification and exploration in pharmaceuticals and materials science. As research continues to uncover new synthetic pathways and biological activities associated with this compound, its importance is likely to grow within the scientific community.

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